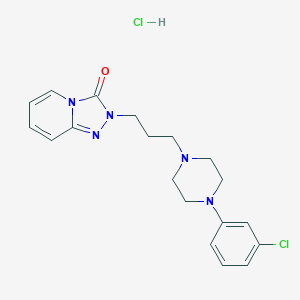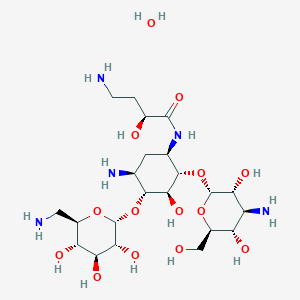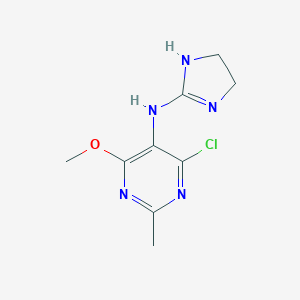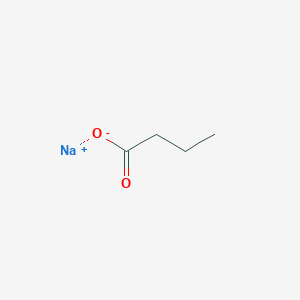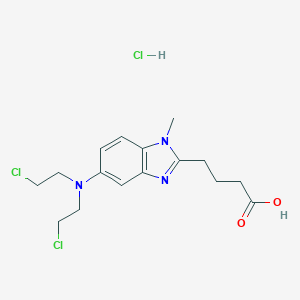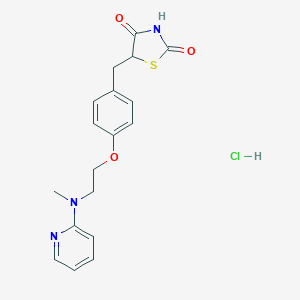
Atorvastatine de calcium
Vue d'ensemble
Description
Atorvastatin calcium is a drug used to lower cholesterol levels. It belongs to a class of drugs called statins, which work by blocking the production of cholesterol in the liver. It is available in both prescription and over-the-counter forms. The drug is also known as Lipitor, which is the brand name for the drug. Atorvastatin calcium is commonly prescribed by doctors to treat high cholesterol, but it can also be used to treat other conditions such as coronary artery disease and stroke.
Applications De Recherche Scientifique
Traitement de l'hyperlipidémie
L'atorvastatine de calcium est un inhibiteur de la HMG-CoA réductase utilisé pour le traitement de l'hyperlipidémie . Elle réduit la formation de cholestérol dans le foie et augmente le nombre de récepteurs hépatiques des LDL à la surface cellulaire . L'hyperlipidémie est la principale cause des troubles cardiaques et s'est manifestée comme l'état présentant des niveaux remarquablement plus élevés de lipoprotéines de très basse densité, de lipoprotéines de basse densité, de lipoprotéines de densité intermédiaire, de triglycérides et de cholestérol dans la circulation sanguine .
Nanoformulations dans l'hyperlipidémie
Des progrès récents ont été réalisés dans l'utilisation de vecteurs de médicaments nanoparticulaires pour les statines dans le traitement de l'hyperlipidémie . Ces nanoformulations peuvent potentiellement améliorer l'efficacité thérapeutique et réduire les effets secondaires de l'this compound .
Amélioration de la biodisponibilité orale
La faible solubilité aqueuse et la faible biodisponibilité de l'this compound présentent des défis pour une administration efficace des médicaments . La technique des dispersions solides amorphes (DSA) est apparue comme une stratégie prometteuse pour améliorer les caractéristiques in vitro/in vivo des médicaments hydrophobes comme l'this compound .
Utilisation dans les dispersions solides amorphes séchées par pulvérisation
L'this compound a été utilisée dans les dispersions solides amorphes séchées par pulvérisation pour une meilleure supersaturation et une meilleure biodisponibilité orale . La formulation ternaire optimisée comprenant de l'this compound, de l'hydroxypropylméthylcellulose (HPMC) et du laurylsulfate de sodium (SLS) a montré une amélioration significative de la solubilité aqueuse .
Utilisation dans les niosomes
Les niosomes sont des vésicules de tensioactifs non ioniques qui ont une application potentielle dans l'administration de médicaments
Mécanisme D'action
Target of Action
Atorvastatin calcium, commonly known as Atorvastatin, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .
Mode of Action
Atorvastatin competitively inhibits HMG-CoA Reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid . This conversion is a critical metabolic reaction involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . By inhibiting this enzyme, Atorvastatin reduces the production of cholesterol, thereby lowering abnormal cholesterol and lipid levels .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Atorvastatin disrupts the mevalonate pathway, which is responsible for the de novo synthesis of cholesterol . This leads to a reduction in the levels of LDL-C and total cholesterol by 36-53% . In patients with dysbetalipoproteinemia, Atorvastatin reduces the levels of intermediate-density lipoprotein .
Pharmacokinetics
Atorvastatin is well absorbed orally but has low bioavailability . The liver metabolizes Atorvastatin through CYP3A4 enzymes and excretes it primarily in bile . The bioavailability of Atorvastatin can be enhanced by using certain techniques, such as solid dispersion, which can improve its solubility and dissolution rate .
Result of Action
The molecular and cellular effects of Atorvastatin’s action include a reduction in the risk of cardiovascular disease, including myocardial infarction and stroke . It also affects proliferation, migration, and survival of cancer cells . In addition, Atorvastatin has been shown to induce potent tumor-specific apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Atorvastatin. For instance, the solubility and bioavailability of Atorvastatin can be affected by the pH of the environment . Furthermore, certain environmental factors, such as exposure to UV light, can lead to the photodegradation of Atorvastatin .
Safety and Hazards
Atorvastatin calcium can cause the breakdown of muscle tissue, which can lead to kidney failure . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Atorvastatin calcium involves multiple steps, including the synthesis of key intermediates and their subsequent coupling to form the final product. The overall strategy involves the use of both chemical and enzymatic reactions to achieve high yields and purity.", "Starting Materials": [ "Ethyl acetoacetate", "4-chlorobenzophenone", "Sodium hydroxide", "Methyl iodide", "Dimethylformamide", "Hydrochloric acid", "Sodium carbonate", "Calcium chloride", "Acetic anhydride", "Sulfuric acid", "Sodium hydride", "Isopropyl alcohol", "3-Hydroxy-3-methylglutaryl-CoA synthase", "3-Hydroxy-3-methylglutaryl-CoA reductase", "Lactone ring-opening enzyme" ], "Reaction": [ "Step 1: Synthesis of ethyl 4-chloro-3-oxobutanoate by reacting ethyl acetoacetate with 4-chlorobenzophenone in the presence of sodium hydroxide", "Step 2: Methylation of the ketone group in ethyl 4-chloro-3-oxobutanoate using methyl iodide and dimethylformamide", "Step 3: Formation of the lactone ring by treating the methylated product with hydrochloric acid and sodium carbonate", "Step 4: Coupling of the lactone intermediate with calcium chloride and acetic anhydride to form atorvastatin intermediate", "Step 5: Reduction of the ketone group in the intermediate using sodium borohydride and sulfuric acid", "Step 6: Formation of the final product, Atorvastatin calcium, by treating the reduced intermediate with sodium hydroxide and calcium chloride in the presence of isopropyl alcohol", "Step 7: Enzymatic conversion of the final product to its active form by using 3-Hydroxy-3-methylglutaryl-CoA synthase, 3-Hydroxy-3-methylglutaryl-CoA reductase, and lactone ring-opening enzyme" ] } | |
Numéro CAS |
134523-03-8 |
Formule moléculaire |
C66H74CaF2N4O13 |
Poids moléculaire |
1209.4 g/mol |
Nom IUPAC |
calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |
InChI |
InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 |
Clé InChI |
SHZPNDRIDUBNMH-NIJVSVLQSA-L |
SMILES isomérique |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |
SMILES canonique |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |
Apparence |
Powder |
melting_point |
159.1 - 190.6 °C |
Autres numéros CAS |
134523-03-8 |
Description physique |
Solid |
Pictogrammes |
Irritant |
Numéros CAS associés |
110862-48-1 (Parent) |
Solubilité |
Practically insoluble |
Synonymes |
(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







